

Application Notes and Protocols for the Pharmacokinetic Evaluation of DSTA4637S

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Compound of Interest

Compound Name: **dmDNA31**
Cat. No.: **B15559153**

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Introduction

DSTA4637S is a novel THIOMAB™ antibody-antibiotic conjugate (TAC) being investigated for the treatment of serious *Staphylococcus aureus* infections.^{[1][2]} It is composed of a human IgG1 monoclonal antibody that targets *S. aureus* linked to a potent rifamycin-class antibiotic, **dmDNA31**, via a protease-cleavable linker.^{[2][3]} The unique mechanism of DSTA4637S involves the antibody binding to the bacteria, followed by internalization by phagocytic cells.^[2] ^{[4][5]} Within the phagolysosome, cathepsins cleave the linker, releasing the active **dmDNA31** antibiotic to kill the intracellular bacteria.^{[2][4][5]} This targeted delivery is designed to concentrate the antibiotic at the site of infection, particularly within intracellular reservoirs of *S. aureus* that are difficult to treat with standard-of-care antibiotics.^{[2][5]}

A thorough understanding of the pharmacokinetics (PK) of DSTA4637S is critical for its clinical development. Due to its complex structure as an antibody-drug conjugate, the PK evaluation involves the characterization of three key analytes:

- DSTA4637S conjugate (ac-**dmDNA31**): The intact antibody-antibiotic conjugate.
- Total antibody (TAb): All forms of the antibody, including the fully conjugated, partially deconjugated, and fully deconjugated antibody.
- Unconjugated **dmDNA31**: The free antibiotic payload.^{[3][6]}

These application notes provide a detailed overview of the protocols for evaluating the pharmacokinetics of DSTA4637S in both preclinical and clinical settings.

Pharmacokinetic Profile of DSTA4637S

Pharmacokinetic studies in healthy volunteers and patients with *S. aureus* bacteremia have shown that the systemic exposures of the DSTA4637S conjugate and total antibody are generally dose-proportional.^{[1][2][6]} Preclinical studies in rats and monkeys also demonstrated dose-proportional pharmacokinetics for both the conjugate and total antibody.^{[3][7]}

Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of the DSTA4637S conjugate and total antibody observed in a Phase 1 study in healthy volunteers.

Table 1: Pharmacokinetic Parameters of DSTA4637S Conjugate in Healthy Volunteers (Single IV Dose)^[6]

Dose Group (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (day·µg/mL)	Half-life (days)
5	130	4.8	180	4.3
15	400	4.0	600	5.2
50	1300	3.0	2100	5.8
100	2500	2.6	4500	6.1
150	3800	2.6	6800	6.0

Table 2: Pharmacokinetic Parameters of DSTA4637S Total Antibody in Healthy Volunteers (Single IV Dose)^[6]

Dose Group (mg/kg)	Cmax (µg/mL)	AUC (day·µg/mL)	Half-life (days)
5	130	600	16.5
15	410	2100	18.5
50	1400	7500	20.1
100	2700	15000	21.5
150	4100	23000	21.2

Concentrations of the unconjugated **dmDNA31** have been consistently low in both preclinical and clinical studies, indicating good stability of the conjugate in circulation.[1][3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to evaluate DSTA4637S.

Objective: To determine the plasma concentration-time profiles and key pharmacokinetic parameters of DSTA4637S conjugate, total antibody, and unconjugated **dmDNA31** following a single intravenous (IV) dose in rats.

Materials:

- DSTA4637S
- Male Sprague-Dawley rats (n=3 per time point)
- Vehicle (e.g., sterile saline)
- Anesthesia
- Blood collection tubes (e.g., containing K2EDTA)
- Centrifuge

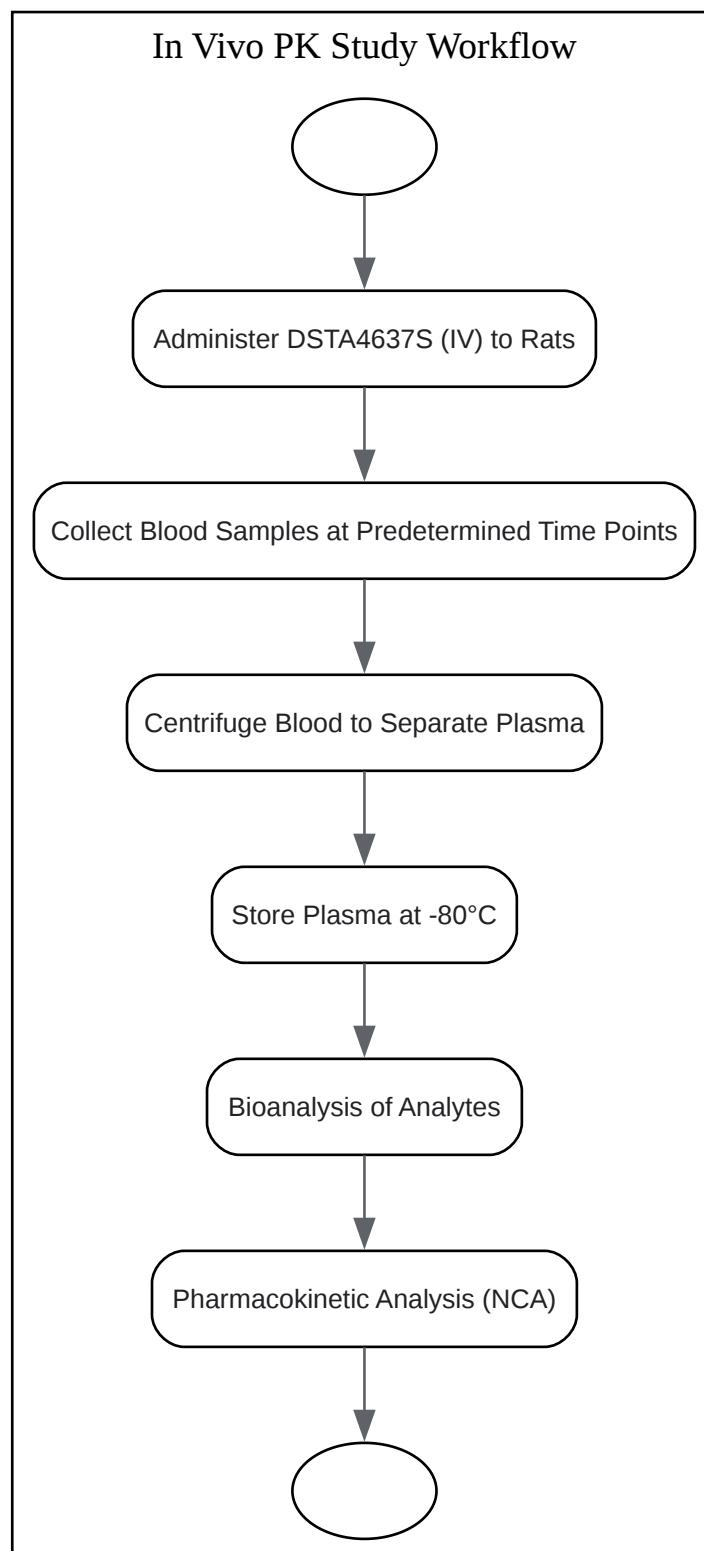
- Freezer (-80°C)

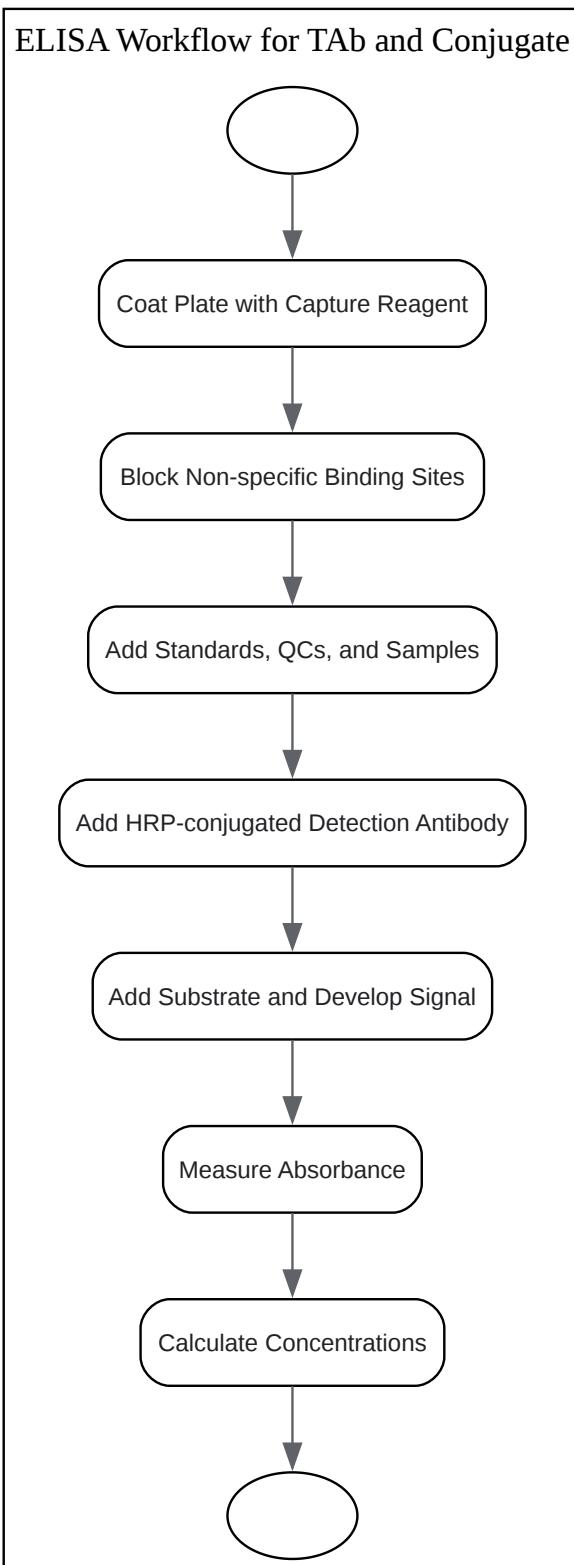
Procedure:

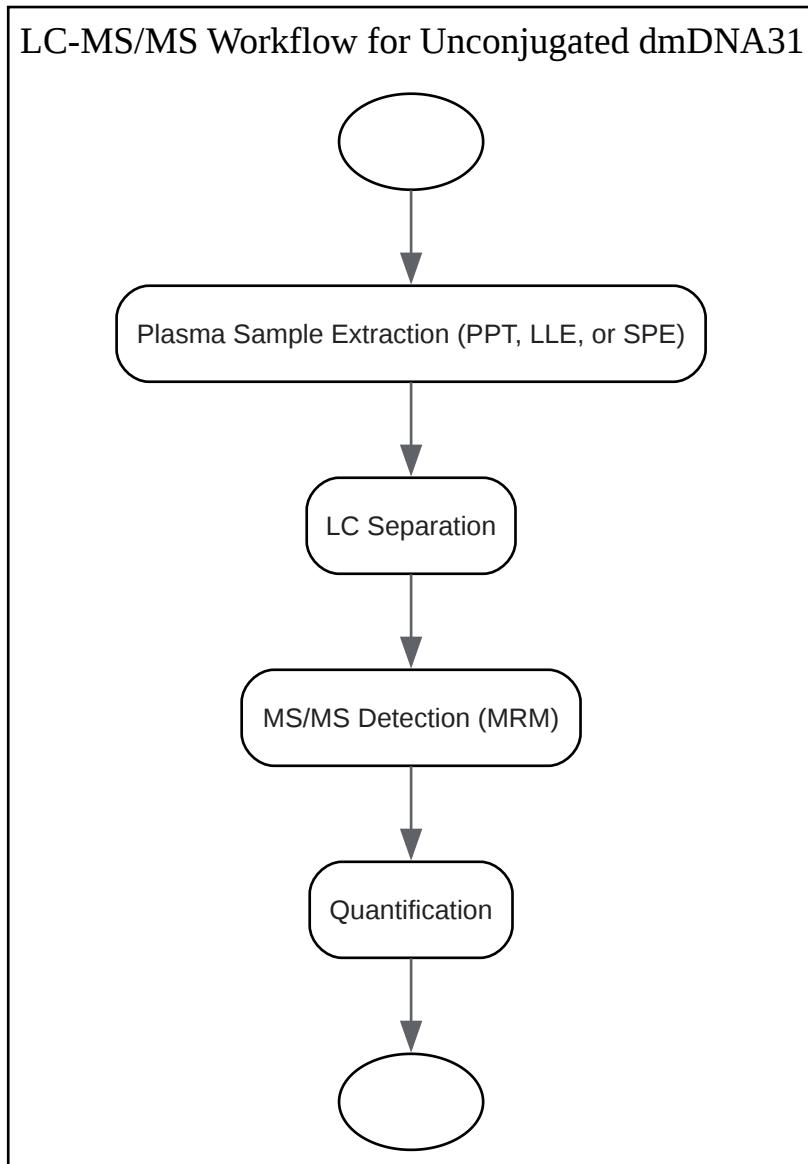
- Dosing: Administer a single IV dose of DSTA4637S to each rat. A typical dose for preclinical studies could range from 1 to 50 mg/kg.[3]
- Blood Sampling: Collect blood samples (approximately 0.25 mL) via an appropriate route (e.g., tail vein, jugular vein) at predetermined time points. Suggested time points include: pre-dose, 5 minutes, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours post-dose.
- Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until bioanalysis.

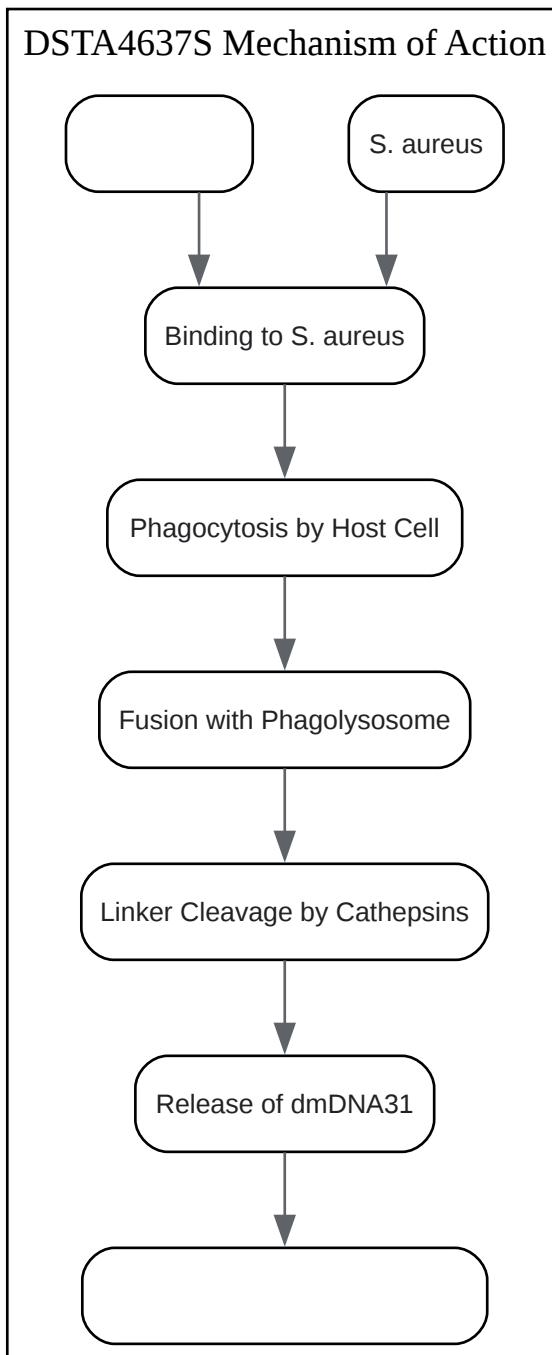
Data Analysis:

- Analyze the plasma concentrations of DSTA4637S conjugate, total antibody, and unconjugated **dmDNA31** using the bioanalytical methods described below.
- Perform non-compartmental analysis (NCA) using software such as WinNonlin to determine pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[1]









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